5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole
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Description
5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole is a useful research compound. Its molecular formula is C21H21BrN2S and its molecular weight is 413.38. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Properties
Imidazole derivatives, including compounds similar to 5-(4-bromophenyl)-2-(cyclopentylthio)-1-(p-tolyl)-1H-imidazole, have been extensively studied for their antimicrobial properties. Research on various imidazole derivatives has demonstrated their effectiveness against a range of microbial strains. Notably, some derivatives have shown significant antimicrobial activity, especially against Candida albicans (Narwal et al., 2012).
Synthesis and Characterization
The synthesis and characterization of imidazole derivatives form a crucial part of scientific research. Studies have focused on developing synthetic pathways and understanding reaction mechanisms for various imidazole compounds. For instance, research on the synthesis of 4,5-bis(4-bromophenyl)-2-phenyl-1H-imidazole provided insights into the reaction mechanisms and optimal conditions for synthesis (Hu Zhi-zhi, 2009).
Spectroscopic Analysis and Molecular Docking
Imidazole derivatives have been subjected to detailed spectroscopic analysis and molecular docking studies. These studies help in understanding the compound's reactivity, stability, and potential biological interactions. For example, research involving imidazole derivatives like 1-(4-bromophenyl)-2-chloro-4,5-dimethyl-1H-imidazole involved experimental and computational spectroscopic characterization, indicating their antimicrobial activity (Thomas et al., 2018).
Antifungal Activities
Specific imidazole derivatives have been synthesized and tested for antifungal activities. The efficacy of these compounds, including derivatives similar to this compound, against fungal pathogens, has been a notable area of study (Takeuchi et al., 1991).
COX-2 Inhibitor Properties
Research has also explored the potential of certain imidazole derivatives as selective cyclooxygenase-2 (COX-2) inhibitors, highlighting their anti-inflammatory activity. This is significant in the context of developing new therapeutic agents (Navidpour et al., 2007).
Crystal Structure and Molecular Packing
The crystal structure and molecular packing analysis of imidazole derivatives provide valuable insights into their physical and chemical properties, which are essential for understanding their potential applications in various fields (Estrada et al., 1987).
Properties
IUPAC Name |
5-(4-bromophenyl)-2-cyclopentylsulfanyl-1-(4-methylphenyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2S/c1-15-6-12-18(13-7-15)24-20(16-8-10-17(22)11-9-16)14-23-21(24)25-19-4-2-3-5-19/h6-14,19H,2-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVMPSHRBIIJGJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CN=C2SC3CCCC3)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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